molecular formula C16H16O4 B15364761 4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B15364761
M. Wt: 272.29 g/mol
InChI Key: ZKDRTZRQZLMPSG-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester is a naphthalene derivative featuring an acetyloxy group at position 4, a methyl group at position 6, and an ethyl ester at the carboxylic acid moiety (position 2). This compound is structurally related to intermediates used in pharmaceutical synthesis and organic chemistry research.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 4-acetyloxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O4/c1-4-19-16(18)13-8-12-6-5-10(2)7-14(12)15(9-13)20-11(3)17/h5-9H,4H2,1-3H3

InChI Key

ZKDRTZRQZLMPSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C)OC(=O)C

Origin of Product

United States

Biological Activity

4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester, also known by its CAS number 93435-18-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of naphthalene derivatives, which are known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. The objective of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.29584

Biological Activity Overview

The biological activity of 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester has been evaluated in various studies, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

A study investigated a series of naphthalene derivatives, including compounds similar to 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester. The results indicated potent antimicrobial activity against several clinically isolated strains:

Microorganism Active Compounds
Staphylococcus aureusCompounds 9, 12, 20
β-haemolytic streptococcusCompounds 10, 12, 20
Bacillus subtilisCompounds 11, 17
Vibrio choleraeCompounds 12, 16, 20
Escherichia coliCompounds 13, 16
Salmonella typhiiCompounds 13, 16, 18, 19
Shigella flexneriCompounds 12, 18
Aspergillus flavusCompounds 10, 13, 17, 18
Aspergillus nigerCompounds 12, 15, 17, 21
Mucor and Rhizopus speciesCompounds 12, 15, 17, 18, 20

These findings suggest that compounds with structural similarities to the target compound exhibit significant antimicrobial properties against a range of pathogens .

While specific mechanisms for the biological activity of 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester are not fully elucidated in the literature available, related compounds have shown mechanisms involving:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of microbial membrane integrity.
  • Interference with metabolic pathways in microorganisms.

Case Studies

  • In Vitro Studies : A series of in vitro tests were conducted on synthesized naphthalene derivatives that included evaluations against various bacterial and fungal strains. The results demonstrated that certain derivatives exhibited higher efficacy than traditional antibiotics in some cases .
  • Comparative Analysis : Comparative studies with other naphthalene derivatives revealed that modifications in the acyl group significantly influenced antimicrobial potency. For example, the introduction of an acetoxy group at position four enhanced the overall activity against Gram-positive bacteria .

Comparison with Similar Compounds

Substituent Variations in Position 6

  • 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 99660-52-3) :

    • Substituents: Bromo (Br) at position 6, methyl ester.
    • Molecular Formula: C₁₄H₁₁BrO₄; Molecular Weight: 323.14 g/mol.
    • Key Differences: Bromine’s electronegativity and polarizability enhance reactivity in nucleophilic substitution compared to the methyl group in the main compound. The methyl ester reduces lipophilicity relative to the ethyl ester, affecting bioavailability .
  • 4-Acetoxy-6-fluoro-3-methyl-naphthalene-2-carboxylic Acid Methyl Ester (CAS: 1227370-83-3): Substituents: Fluoro (F) at position 6, methyl at position 3. Molecular Formula: C₁₅H₁₃FO₄; Molecular Weight: 276.26 g/mol. The methyl group at position 3 introduces steric effects absent in the main compound .

Ester Group Modifications

  • Ethyl 4-(Acetyloxy)-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate (CAS: 124010-11-3) :

    • Substituents: Chloro (Cl) at position 6, dimethoxy at positions 5 and 6.
    • Key Differences: Chlorine’s electron-withdrawing effect and dimethoxy groups increase polarity, enhancing solubility in polar solvents. The ethyl ester aligns with the main compound’s lipophilicity, but additional methoxy groups may hinder membrane permeability .
  • 4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 31206-84-5) :

    • Substituents: Dimethoxy at positions 7 and 8, methyl ester.
    • Molecular Formula: C₁₆H₁₆O₆; Molecular Weight: 304.3 g/mol.
    • Key Differences: Dimethoxy groups improve hydrogen-bonding capacity, favoring interactions with biological targets. The methyl ester reduces metabolic stability compared to ethyl esters .

Functional Group Positional Isomerism

  • 2-Naphthalenecarboxylic Acid, 4-hydroxy-6-Methyl-, Ethyl Ester (CAS: 1093073-42-7): Substituents: Hydroxy (OH) at position 4, methyl at position 4. Molecular Formula: C₁₄H₁₄O₃; Molecular Weight: 230.26 g/mol. Key Differences: The absence of an acetyloxy group reduces steric bulk and alters acidity.

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Solubility Trends
Main Compound (N/A) ~276 (estimated) Acetyloxy, Methyl, Ethyl Moderate lipophilicity
99660-52-3 323.14 Bromo, Methyl ester Low polarity due to Br
1227370-83-3 276.26 Fluoro, Methyl (position 3) Enhanced metabolic stability
124010-11-3 N/A Chloro, Dimethoxy High polarity

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